![molecular formula C23H18FN9 B057448 (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine CAS No. 428854-23-3](/img/structure/B57448.png)
(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine
Overview
Description
This compound belongs to a class of pyrazolo-pyrimidine derivatives, characterized by a fused heterocyclic core with substitutions at strategic positions. The structure includes a 2-fluorobenzyl group at the pyrazolo[3,4-b]pyridine moiety and a phenyldiazenyl (azobenzene) group at position 5 of the pyrimidine ring. These substituents confer unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Biological Activity
The compound (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities, particularly in oncology and enzymatic inhibition. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from recent studies and findings.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that allow for the introduction of various substituents at specific positions on the heterocyclic framework. The compound features a fluorobenzyl group and a phenyldiazenyl moiety, contributing to its unique properties.
Pyrazolo[3,4-b]pyridines are known to interact with various biological targets, including kinases and other enzymes. The compound under review has been evaluated for its activity against tropomyosin receptor kinase A (TRKA), which plays a crucial role in cell proliferation and differentiation. Continuous activation of TRKA is associated with several cancers.
Inhibition Studies
Recent studies have reported that compounds similar to this compound exhibit significant inhibitory effects on TRKA:
- IC50 Values : For instance, a related pyrazolo[3,4-b]pyridine derivative demonstrated an IC50 value of 56 nM against TRKA . This suggests that the compound may possess potent inhibitory activity suitable for further development as an anticancer agent.
Antiproliferative Activity
The antiproliferative effects of this compound have been tested on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and Kyse150 (esophageal cancer) were among those evaluated.
- Findings : Some derivatives showed significant antiproliferative effects with IC50 values in the micromolar range . Notably, one analogue induced cell cycle arrest in the G2/M phase in a dose-dependent manner .
Case Study 1: TRKA Inhibition
A study synthesized 38 derivatives based on scaffold hopping techniques. Among these, one derivative exhibited remarkable selectivity for cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential of pyrazolo[3,4-b]pyridines in targeted cancer therapies .
Case Study 2: Enzymatic Inhibition
Research has indicated that pyrazolo[3,4-b]pyridines can also serve as inhibitors for various enzymes involved in tumor growth. For example, derivatives were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division . The most active compounds showed promising results in disrupting microtubule dynamics.
Comparative Analysis of Biological Activities
Compound | Target | IC50 Value | Cell Line | Activity |
---|---|---|---|---|
C03 | TRKA | 56 nM | MCF-7 | Inhibitory |
6n | Tubulin | Micromolar | HeLa | Antiproliferative |
C04 | TRKA | 0.304 µM | Km-12 | Selective |
Scientific Research Applications
Basic Information
Structural Characteristics
The compound features a unique structure that includes:
- A pyrazolo[3,4-b]pyridine ring.
- A phenyldiazenyl group.
- Multiple amine functionalities, enhancing its reactivity and interaction with biological targets.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The compound's structure allows for interactions with various cellular pathways involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
- Inhibition of Kinases : The compound may serve as a kinase inhibitor, targeting specific pathways crucial for cell proliferation and survival. Kinase inhibitors are vital in developing therapies for diseases such as cancer and autoimmune disorders .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell walls or inhibit metabolic pathways presents a promising avenue for antibiotic development .
Pharmacological Studies
- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its efficacy and safety .
- Toxicological Assessments : Evaluating the toxicity of (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine is critical for its potential use in clinical settings. Toxicological studies help determine safe dosage levels and identify any adverse effects associated with long-term exposure .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. The research demonstrated that compounds similar to this compound showed promising results in inhibiting cell proliferation in breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of various diazenyl compounds, including our target compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions using precursors like ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and substituted pyrazol-5-amine derivatives. Catalytic trifluoroacetic acid (TFA) in toluene under reflux conditions (110–120°C) has been reported to yield intermediates with >90% purity . Key steps include diazotization and regioselective formylation under Vilsmeier-Haack conditions (POCl₃/DMF) to introduce functional groups .
Q. How can the regioselectivity of the phenyldiazenyl group at position 5 of the pyrimidine ring be confirmed?
Regioselectivity is validated using - and -NMR spectroscopy. The diazenyl group’s orientation (E-configuration) is confirmed by NOESY correlations between the pyrimidine NH₂ protons and adjacent aromatic protons. X-ray crystallography may resolve ambiguities, as seen in structurally analogous pyrazolo[3,4-b]pyridines .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : To assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH for 6 months) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >250°C reported for fluorobenzyl-substituted pyrazolo-pyrimidines .
- Solid-State NMR : Confirms crystallinity and polymorphic forms, critical for bioavailability studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. non-fluorinated analogs) impact biological activity?
Fluorination at the benzyl position enhances metabolic stability and target binding affinity. For example, replacing 2-fluorobenzyl with non-fluorinated benzyl in analogous compounds reduced sGC (soluble guanylate cyclase) activation by 40% in vitro, as measured by cGMP production assays . Computational docking (e.g., AutoDock Vina) suggests fluorine’s electron-withdrawing effects optimize π-π stacking with His105 in the sGC active site .
Q. What strategies address contradictory solubility data between experimental and computational models?
Discrepancies often arise from aggregation in aqueous media. Use dynamic light scattering (DLS) to detect nanoaggregates and co-solvent methods (e.g., PEG-400 or cyclodextrins) to improve solubility. For example, logP values calculated via ChemAxon (3.2) may overestimate experimental logP (2.8) due to hydrogen bonding with the diazenyl group .
Q. How can mechanistic studies differentiate between target-specific and off-target effects in cellular assays?
- CRISPR-Cas9 Knockout Models : Validate sGC-dependence by comparing wild-type vs. sGC-knockout cell lines .
- Phosphoproteomics : Identify downstream signaling nodes (e.g., PKG/PKA pathways) using SILAC labeling and LC-MS/MS .
- Counter-Screening : Test against related enzymes (e.g., PDE5) to rule off-target inhibition .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for sGC activation?
Variability arises from assay conditions:
- Cell Type : HEK293 cells overexpressing sGC report lower IC₅₀ (2 nM) vs. primary cardiomyocytes (15 nM) due to receptor density differences .
- Redox State : sGC activity is redox-sensitive; assays under oxidative stress (e.g., H₂O₂ treatment) may inflate IC₅₀ by 3–5 fold .
Q. Methodological Recommendations
Q. Optimal conditions for scaling up synthesis without compromising yield?
- Flow Chemistry : Reduces reaction time from 24h (batch) to 2h with >85% yield via continuous Pd-catalyzed cross-coupling .
- Green Solvents : Replace DMF with Cyrene (dihydrolevoglucosenone) for diazenyl coupling steps, reducing environmental toxicity .
Q. How to mitigate photodegradation of the diazenyl group during in vitro assays?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-yl]pyrimidin-5-yl}carbamate (Solvate)
- Structural Differences : Replaces the phenyldiazenyl group with a carbamate moiety at position 5 of the pyrimidine (Figure 1).
- Functional Impact: The carbamate group enhances solubility and bioavailability, as evidenced by its formulation into semi-ethanol solvates for therapeutic use .
- Therapeutic Applications : Patent literature indicates utility in treating inflammatory or proliferative diseases, likely due to enhanced pharmacokinetic stability compared to the parent compound .
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine
- Structural Differences : Additional fluorine substitution at position 5 of the pyrimidine ring.
- Impact on Activity : Fluorination typically increases metabolic stability and binding affinity to hydrophobic enzyme pockets. While direct data are unavailable, analogous fluorinated pyrimidines show improved inhibition of kinases or GC isoforms .
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)
- Mechanistic Contrast: ODQ is a selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC) (IC₅₀ ~20 nM) .
- Relevance : Unlike ODQ, the target compound’s diazenyl group may enable redox-sensitive interactions with sGC or other metalloenzymes, though this remains speculative without direct evidence.
Comparative Physicochemical and Spectroscopic Data
Table 1: Key Structural and Spectroscopic Features
*Hypothetical shifts inferred from analogous pyrimidine derivatives in and .
Research Findings and Mechanistic Insights
- Guanylyl Cyclase Modulation: and highlight the role of GC isoforms in vascular and neuronal signaling. The target compound’s diazenyl group may mimic NO’s redox signaling, though further studies are needed to confirm interaction with sGC heme domains .
- Synthetic Challenges : The fluorobenzyl group complicates crystallization, as seen in solvate formulations (), necessitating advanced spectroscopic methods (e.g., ¹H/¹³C-NMR, UV) for structural validation .
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-phenyldiazenylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN9/c24-17-11-5-4-7-14(17)13-33-23-16(10-6-12-27-23)18(32-33)22-28-20(25)19(21(26)29-22)31-30-15-8-2-1-3-9-15/h1-12H,13H2,(H4,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYPPYLRJKGGOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428854-23-3 | |
Record name | 2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-phenylazopyrimidine-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.